molecular formula C10H12BrF B2435095 1-(4-Bromobutan-2-yl)-4-fluorobenzene CAS No. 1017961-87-3

1-(4-Bromobutan-2-yl)-4-fluorobenzene

Cat. No.: B2435095
CAS No.: 1017961-87-3
M. Wt: 231.108
InChI Key: XDQZKYDKLQKMCT-UHFFFAOYSA-N
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Description

1-(4-Bromobutan-2-yl)-4-fluorobenzene is a chemical compound with the CAS Number: 34599-51-4 . It has a molecular weight of 213.12 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a four-carbon chain (butan-2-yl) with a bromine atom attached to the fourth carbon . The fluorine atom is attached to the benzene ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 213.12 . Further physical and chemical properties such as boiling point, melting point, and density were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Radiochemical Applications

  • Versatile Synthon for Radiochemical Reactions: The compound 1-(4-Bromobutan-2-yl)-4-fluorobenzene is utilized in the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiochemical applications. This process involves nucleophilic aromatic substitution reactions and has shown a significant radiochemical yield, demonstrating its utility in this field (Ermert et al., 2004).

Chemical Degradation Studies

  • Reductive Dehalogenation: Research has explored methods for degrading various halogenated compounds, including this compound, using techniques like reductive dehalogenation. This approach is significant for the safe and effective degradation of hazardous chemicals (Lunn & Sansone, 1991).

Photofragment Spectroscopy

  • Studying Molecular Fragmentation: Photofragment translational spectroscopy has been employed to study the ultraviolet photodissociation of similar compounds like 1-bromo-4-fluorobenzene. This research helps in understanding the energy distribution and molecular dynamics during photodissociation, which is relevant for similar compounds (Gu et al., 2001).

Organic Synthesis

  • Synthesis of Derivatives: Various methods have been developed for synthesizing derivatives of fluorobenzenes, including this compound. These methods are crucial for producing complex organic compounds that have potential applications in pharmaceuticals and materials science (Song Yan-min, 2007).

Electrochemistry and Battery Research

  • Electrochemical Applications: Studies have investigated the use of fluorobenzene derivatives in electrochemistry, including their role in lithium-ion batteries. This research focuses on understanding the interaction of such compounds with electrodes and their potential in enhancing battery performance (Zhang Qian-y, 2014).

Mechanism of Action

The mechanism of action of 1-(4-Bromobutan-2-yl)-4-fluorobenzene is not specified in the sources I found. As a bromobutane compound, it may participate in nucleophilic substitution reactions .

Safety and Hazards

The safety and hazards of 1-(4-Bromobutan-2-yl)-4-fluorobenzene are not specified in the sources I found. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Properties

IUPAC Name

1-(4-bromobutan-2-yl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-8(6-7-11)9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQZKYDKLQKMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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